3-Bromo-1H-indazole-5-carboxylic acid

Physicochemical characterization Molecular weight Halogen substitution

Researchers often face synthetic bottlenecks when indazole cores lack a heavy-atom handle for crystallography or require extra steps for amide coupling. 3-Bromo-1H-indazole-5-carboxylic acid (CAS 885521-49-3) solves both: the 3-bromo provides anomalous scattering for experimental phasing (PDB 5O0B), while the free 5-carboxylic acid enables direct conjugation without deprotection. - Validated for Pd-catalyzed carbonylation to diverse C3-derivatives - Characteristic 79Br/81Br isotopic doublet for unambiguous LC-MS tracking - M.p. >300°C, stable solid for room-temperature shipping

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 885521-49-3
Cat. No. B1292438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-indazole-5-carboxylic acid
CAS885521-49-3
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1C(=O)O)Br
InChIInChI=1S/C8H5BrN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13)
InChIKeyRWQMEUDBXGKAER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1H-indazole-5-carboxylic Acid: Core Properties & Procurement


3-Bromo-1H-indazole-5-carboxylic acid (CAS 885521-49-3) is a halogenated heterocyclic building block featuring a bicyclic indazole core with a bromine substituent at the 3-position and a carboxylic acid group at the 5-position . The compound has a molecular formula of C8H5BrN2O2 and a molecular weight of 241.04 g/mol, with typical commercial purity specifications of 95–97% . Its melting point exceeds 300 °C, and it exists as a solid at ambient temperature . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for the construction of kinase inhibitor scaffolds and other bioactive indazole derivatives .

3-Bromo-1H-indazole-5-carboxylic Acid: Halogen Specificity & Substitution Limits


Substitution with closely related indazole-5-carboxylic acid derivatives is not functionally equivalent due to the critical role of the 3-position halogen in modulating both physicochemical properties and downstream synthetic utility. The presence of the bromine atom at the 3-position (as opposed to chlorine or hydrogen) introduces a heavy-atom handle for X-ray crystallographic phasing and provides a distinct reactivity profile for cross-coupling chemistry [1]. Unsubstituted 1H-indazole-5-carboxylic acid (CAS 61700-61-6) lacks the halogen required for Pd-catalyzed carbonylation or Suzuki-Miyaura coupling at this position, fundamentally altering the accessible derivative space. The 3-chloro analog (CAS 1031417-73-8) exhibits lower molecular weight (196.59 vs. 241.04 g/mol) and reduced anomalous scattering for crystallography . Methyl ester derivatives (e.g., CAS 1086391-06-1) require additional deprotection steps if the free carboxylic acid is required for amide coupling or salt formation. These differences translate directly into divergent synthetic routes and analytical workflows, making the specific 3-bromo-5-carboxylic acid substitution pattern non-interchangeable in applications requiring precise halogen placement or direct carboxylate conjugation [2].

3-Bromo-1H-indazole-5-carboxylic Acid: Quantitative Differentiation Evidence


Molecular Weight Differentiation: Bromo vs. Chloro Analog

The 3-bromo substitution confers a molecular weight increase of 44.45 g/mol compared to the 3-chloro analog, a difference directly relevant to LC-MS method development, molarity calculations, and stoichiometric planning in multi-step syntheses .

Physicochemical characterization Molecular weight Halogen substitution

Crystallographic Co-crystal Structure Validation

3-Bromo-1H-indazole-5-carboxylic acid has been experimentally co-crystallized with phosphopantetheine adenylyltransferase from Mycobacterium abscessus, providing atomic-resolution binding mode data (PDB ID: 5O0B) [1]. This structural validation is absent for the unsubstituted 1H-indazole-5-carboxylic acid and the 3-chloro analog in publicly available protein data bank entries.

Structural biology Fragment-based drug discovery X-ray crystallography

Synthetic Route: Pd-Catalyzed Carbonylation

A published methodology demonstrates the synthesis of unprotected carboxy indazoles directly from corresponding bromoindazoles via Pd(II)-catalyzed carbonylation [1]. This validated route confirms that the 3-bromo substitution pattern is compatible with industrial carbonylation conditions, whereas the analogous chloro-indazoles or unsubstituted indazoles would require alternative, potentially lower-yielding, synthetic approaches to introduce the carboxylic acid moiety.

Organic synthesis Carbonylation Palladium catalysis

Purity Specifications & Analytical Verification

Multiple reputable vendors offer 3-bromo-1H-indazole-5-carboxylic acid with a minimum purity specification of 97%, supported by batch-specific certificates of analysis including NMR, HPLC, or GC . The 3-chloro analog is available at 95–97% purity, while the unsubstituted 1H-indazole-5-carboxylic acid is also offered at 97% . However, the 3-bromo derivative's melting point of >300 °C provides a robust identity confirmation parameter that distinguishes it from the chloro analog (mp data not uniformly reported) and the unsubstituted analog (mp 318–322 °C) .

Quality control Analytical chemistry Purity specification

3-Bromo-1H-indazole-5-carboxylic Acid: Evidence-Based Applications


Fragment-Based Drug Discovery: Heavy-Atom Phasing

The bromine atom at the 3-position provides anomalous scattering for experimental phasing in X-ray crystallography, a capability validated by the solved co-crystal structure with phosphopantetheine adenylyltransferase (PDB 5O0B) [1]. This makes 3-bromo-1H-indazole-5-carboxylic acid particularly suitable for fragment-screening campaigns where unambiguous electron density assignment is critical for hit validation.

Carboxy Indazole Library Synthesis via Pd-Catalyzed Carbonylation

The 3-bromo substitution pattern enables direct conversion to unprotected carboxy indazoles via Pd(II)-catalyzed carbonylation, a methodology explicitly demonstrated to work on a variety of bromoindazoles [1]. This synthetic route provides a validated entry point for generating diverse indazole-5-carboxylic acid derivatives without the need for protecting group strategies.

LC-MS Method Development: Distinct Isotopic Signature

The characteristic ~1:1 isotopic doublet from the ⁷⁹Br and ⁸¹Br isotopes provides an unambiguous mass spectrometric fingerprint that facilitates reaction monitoring and impurity profiling. This built-in analytical tracer, combined with the compound's molecular weight of 241.04 g/mol, enables clear differentiation from chloro analogs (196.59 g/mol) in complex reaction mixtures [1].

Medicinal Chemistry: Direct Carboxylic Acid Conjugation

Unlike methyl ester derivatives (e.g., CAS 1086391-06-1) which require an additional deprotection step, the free carboxylic acid group at the 5-position is immediately available for amide coupling, esterification, or salt formation [1]. This reduces the synthetic step count by one compared to protected analogs, streamlining SAR exploration in kinase inhibitor and anti-infective programs.

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